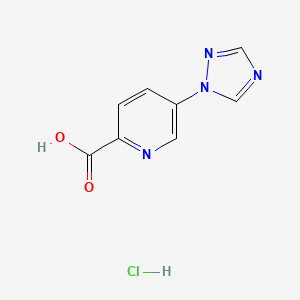

5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride

Description

Chemical Structure and Properties

5-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound combining a pyridine core substituted with a carboxylic acid group at position 2 and a 1,2,4-triazole moiety at position 3. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. Key properties include:

Properties

IUPAC Name |

5-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2.ClH/c13-8(14)7-2-1-6(3-10-7)12-5-9-4-11-12;/h1-5H,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWANZNAOCHGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N2C=NC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-16-2 | |

| Record name | 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 1H-1,2,4-triazole under acidic conditions. The reaction can be carried out using a variety of reagents, such as hydrochloric acid, and under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and purification systems. The process ensures the production of high-purity compound suitable for various applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and bacterial infections. Industry: It is used in the production of materials and chemicals for various industrial applications.

Mechanism of Action

The mechanism by which 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds, highlighting differences in substituents, molecular weight, and applications:

Research Findings and Challenges

- Synthetic Complexity : Triazole-containing compounds often require multi-step syntheses. For example, the target compound’s triazole-pyridine linkage may involve nucleophilic substitution or click chemistry, while tetrazole analogues demand harsher conditions (e.g., NaN₃) .

- Pharmacological Data Gaps: Limited evidence exists on the biological activity of this compound. In contrast, fluconazole-related triazole derivatives (e.g., C₁₅H₁₄FN₉O) are well-characterized antifungals, suggesting structural similarities could inspire therapeutic exploration .

Biological Activity

5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that combines a triazole ring with a pyridine structure, making it of significant interest in medicinal chemistry. Its unique structural features contribute to various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

- IUPAC Name: this compound

- Molecular Formula: C₈H₆ClN₄O₂

- Molecular Weight: 190.16 g/mol

- CAS Number: 1546770-27-7

The biological activity of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound shows potential in:

- Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways.

- Modulation of Receptor Activity: The compound may alter receptor signaling pathways.

- Interaction with Nucleic Acids: It has been shown to bind to DNA and RNA structures, affecting gene expression.

Antimicrobial Activity

Research has demonstrated that 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. A study reported the minimum inhibitory concentrations (MIC) for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against multiple cancer cell lines. The following table summarizes the IC₅₀ values for different cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 26.0 |

| HepG2 (Liver Cancer) | 15.0 |

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several derivatives of triazole compounds, including 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid. Results indicated that modifications to the triazole ring enhanced antimicrobial potency against Gram-positive bacteria while maintaining low toxicity levels in mammalian cells.

- Anticancer Mechanism Investigation : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. Researchers found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways in MCF7 cells.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving sequential coupling, cyclization, and acidification steps. For example:

- Step 1 : Coupling of pyridine-2-carboxylic acid derivatives with 1,2,4-triazole under acidic conditions (e.g., HCl/dioxane at 20–50°C for 25 hours) to form the triazole-pyridine core .

- Step 2 : Purification via recrystallization or column chromatography, with reaction monitoring by TLC or HPLC.

- Optimization : Adjusting solvent polarity (e.g., acetonitrile for solubility), catalyst loading (e.g., palladium acetate for coupling efficiency), and temperature gradients to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

Q. What are the recommended storage conditions to ensure compound stability?

- Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the triazole moiety.

- Avoid prolonged exposure to humidity (>30% RH) to prevent HCl dissociation and degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or protonation states?

Single-crystal X-ray diffraction is critical for determining:

- Tautomerism : The 1,2,4-triazole ring exists in a 1H tautomeric form in the solid state, confirmed by hydrogen-bonding patterns (N–H···O interactions with the carboxylic acid group) .

- Protonation : The hydrochloride salt shows protonation at the pyridine nitrogen, supported by Cl⁻ counterion proximity in the crystal lattice .

Q. What strategies are effective in analyzing bioactivity mechanisms, such as enzyme inhibition or receptor binding?

- In vitro assays : Use fluorescence polarization for binding affinity (e.g., IC₅₀ determination with kinase targets).

- SAR studies : Modify substituents (e.g., methoxymethyl at triazole C5) to assess impact on activity. Data from analogues suggest that electron-withdrawing groups enhance target engagement .

- Molecular docking : Align with crystal structures of homologous enzymes (e.g., fungal CYP51) to predict binding modes .

Q. How can conflicting spectral or bioactivity data be systematically addressed?

- Contradiction analysis : Compare HRMS-ESI data (e.g., observed m/z 539.152266 vs. calculated 539.151775 for isotopic clusters) to validate molecular integrity .

- Bioassay replication : Use orthogonal assays (e.g., SPR and ITC) to confirm binding constants. Discrepancies may arise from solvent interference or compound aggregation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

Q. Table 2. Reaction Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.